

PNU-100440: A Technical Overview of its Biological Profile as a Linezolid Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

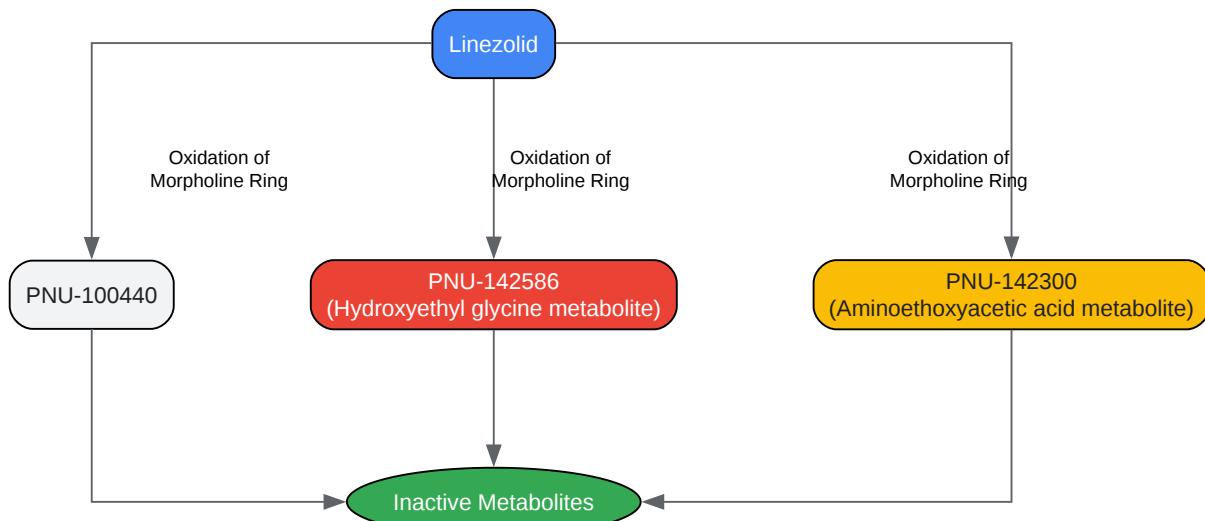
Compound of Interest

Compound Name: **PNU-100440**

Cat. No.: **B1678915**

[Get Quote](#)

Introduction


PNU-100440 is recognized in pharmacology and microbiology primarily as a metabolite of the oxazolidinone antibiotic, linezolid. Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy profile. This technical guide provides an in-depth overview of the biological characteristics of **PNU-100440**, focusing on its formation, antibacterial activity, and overall biological significance.

Linezolid and its Metabolic Fate

Linezolid undergoes oxidation of its morpholine ring, leading to the formation of several metabolites. The two major metabolites that have been extensively studied are PNU-142586 (a hydroxyethyl glycine metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite). **PNU-100440** is also a product of this metabolic pathway. It is important to note that the metabolism of linezolid is not mediated by the cytochrome P450 enzyme system.[\[1\]](#)

Metabolic Pathway of Linezolid

The metabolic conversion of linezolid primarily involves the opening of the morpholine ring. This process is considered a non-enzymatic chemical oxidation for the formation of the major metabolite PNU-142586.[\[2\]](#)

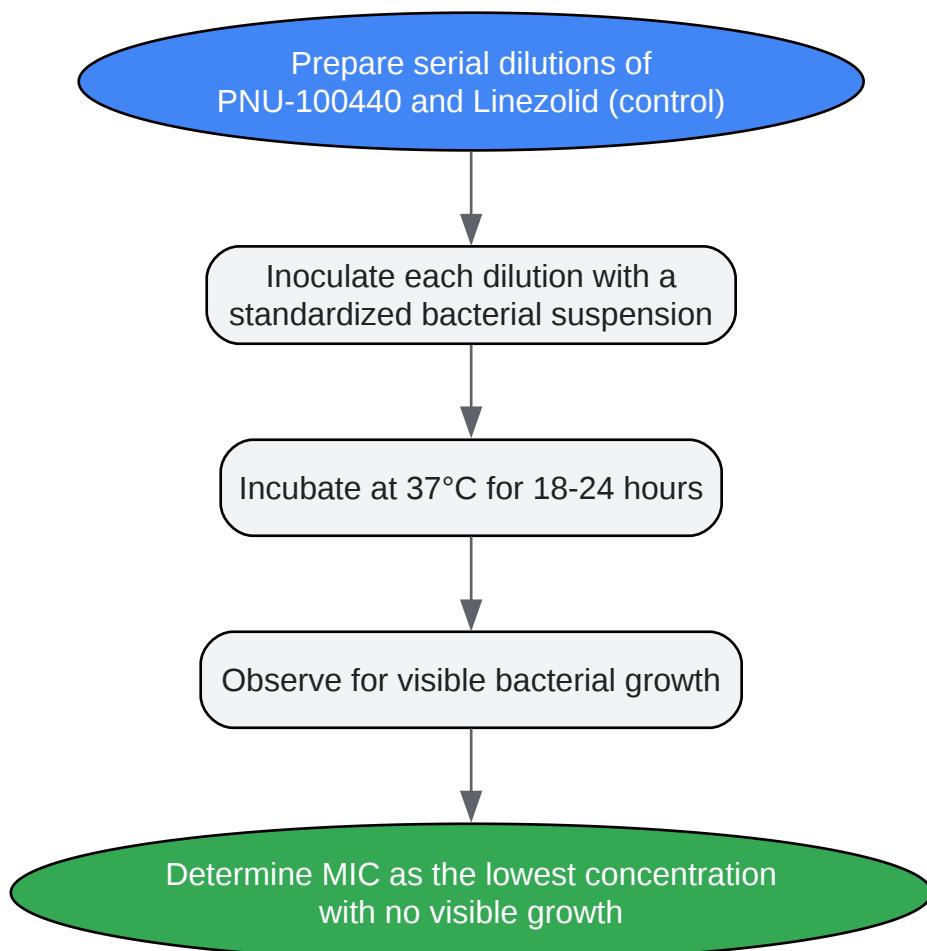
[Click to download full resolution via product page](#)

Metabolic pathway of Linezolid to its primary metabolites.

Biological Activity of PNU-100440 and Related Metabolites

Extensive research into the metabolites of linezolid has consistently demonstrated that they are microbiologically inactive.^{[3][4][5][6][7]} This lack of antibacterial activity is a key feature of linezolid's metabolic profile.

Compound	Description	Reported Antibacterial Activity
Linezolid	Parent Drug	Active against a broad range of Gram-positive bacteria
PNU-100440	Metabolite	Considered microbiologically inactive
PNU-142586	Major Metabolite	Inactive[3][4][6]
PNU-142300	Major Metabolite	Inactive[3][4][6]


The primary mechanism of action of linezolid involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] The structural modifications that occur during its metabolism into **PNU-100440** and other metabolites result in a loss of this critical binding affinity, rendering them ineffective against bacterial targets.

Experimental Protocols for Assessing Metabolite Activity

While specific detailed protocols for **PNU-100440** are not readily available due to its established inactivity, the general methodologies used to evaluate the antibacterial activity of linezolid and its metabolites are well-established.

Minimum Inhibitory Concentration (MIC) Assays

A standard method to determine the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

[Click to download full resolution via product page](#)

Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Protocol Outline:

- Preparation of Compounds: **PNU-100440** and the parent drug, linezolid, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in microtiter plates using appropriate bacterial growth media (e.g., Mueller-Hinton broth).
- Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., *Staphylococcus aureus*, *Enterococcus faecalis*) is prepared to a specific cell density (typically 5×10^5 CFU/mL).
- Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the bacterial suspension.

- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

For **PNU-100440**, such an assay would be expected to show no inhibition of bacterial growth at clinically relevant concentrations.

In Vitro Metabolism Studies

The formation of **PNU-100440** and other metabolites from linezolid is typically studied using in vitro systems.

Protocol Outline:

- Incubation: Linezolid is incubated with human liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes).
- Sample Collection: Aliquots are taken at various time points.
- Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent drug and its metabolites.

These studies help in elucidating the metabolic pathways and the rate of formation of metabolites like **PNU-100440**.^[3]

Significance in Drug Development

The fact that **PNU-100440** and other major metabolites of linezolid are biologically inactive is a favorable characteristic in drug development. Active metabolites can sometimes lead to off-target effects, altered pharmacokinetic profiles, or contribute to drug-drug interactions. The straightforward metabolic profile of linezolid, yielding inactive products, simplifies its clinical application and contributes to its predictable safety profile.

Conclusion

In summary, **PNU-100440** is a microbiologically inactive metabolite of the antibiotic linezolid. Its formation is a result of the oxidative metabolism of the parent drug's morpholine ring. While a comprehensive, independent biological activity profile for **PNU-100440** is not extensively documented due to its inert nature, its characterization as an inactive metabolite is a crucial piece of information in the overall understanding of linezolid's pharmacology. For researchers and drug development professionals, the key takeaway is that the biological activity of linezolid is attributed to the parent compound, with its metabolites, including **PNU-100440**, not contributing to its therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PNU-100440: A Technical Overview of its Biological Profile as a Linezolid Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678915#biological-activity-of-pnu-100440>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com